Methyl 2-(8-benzyl-6,6-difluoro-8-azabicyclo[3.2.1]octan-1-yl)acetate
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Overview
Description
Methyl 2-(8-benzyl-6,6-difluoro-8-azabicyclo[321]octan-1-yl)acetate is a complex organic compound with a unique bicyclic structure This compound is part of the tropane alkaloid family, known for their significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(8-benzyl-6,6-difluoro-8-azabicyclo[3.2.1]octan-1-yl)acetate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from acyclic starting materials or desymmetrization processes starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production while maintaining the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(8-benzyl-6,6-difluoro-8-azabicyclo[3.2.1]octan-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace certain atoms or groups within the molecule with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions would vary depending on the specific transformation desired, typically involving controlled temperatures and solvents to facilitate the reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Methyl 2-(8-benzyl-6,6-difluoro-8-azabicyclo[3.2.1]octan-1-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological systems, particularly in the context of its bicyclic structure.
Medicine: Investigated for its potential therapeutic properties, given the biological activity of tropane alkaloids.
Mechanism of Action
The mechanism of action for Methyl 2-(8-benzyl-6,6-difluoro-8-azabicyclo[3.2.1]octan-1-yl)acetate involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into certain biological receptors, potentially modulating their activity. The presence of fluorine atoms can enhance its binding affinity and stability within biological systems .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-exo-(8-benzyl-6,6-difluoro-8-azabicyclo[3.2.1]octan-3-yl)acetate
- 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl acetate
Uniqueness
Methyl 2-(8-benzyl-6,6-difluoro-8-azabicyclo[3.2.1]octan-1-yl)acetate is unique due to its specific substitution pattern and the presence of fluorine atoms. These features can significantly influence its chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C17H21F2NO2 |
---|---|
Molecular Weight |
309.35 g/mol |
IUPAC Name |
methyl 2-(8-benzyl-6,6-difluoro-8-azabicyclo[3.2.1]octan-1-yl)acetate |
InChI |
InChI=1S/C17H21F2NO2/c1-22-15(21)10-16-9-5-8-14(17(18,19)12-16)20(16)11-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3 |
InChI Key |
ORZOHXWTPUUYLL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC12CCCC(N1CC3=CC=CC=C3)C(C2)(F)F |
Origin of Product |
United States |
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